molecular formula C7H16N2 B8068433 (1-Methylcyclohexyl)hydrazine

(1-Methylcyclohexyl)hydrazine

Cat. No. B8068433
M. Wt: 128.22 g/mol
InChI Key: CYYLACVORCMZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylcyclohexyl)hydrazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methylcyclohexyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylcyclohexyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibitors of Monoamine Oxidase : Derivatives of hydrazine, such as 1-(4-arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazines, have been studied for their ability to selectively inhibit the activity of human B isoform of monoamine oxidase (MAO-B), which is significant in medical applications (Chimenti et al., 2010).

  • Fluorescent Probes for Hydrazine Detection : Hydrazine derivatives are used in developing fluorescent probes for the detection of hydrazine, a chemical with various industrial applications and potential health risks. The development of such probes is crucial for environmental and biological monitoring (Jung et al., 2019).

  • Antineoplastic and Trypanocidal Agents : Some hydrazine derivatives, like 1,2,2-tris(sulfonyl)hydrazines, have been evaluated for their potential in cancer chemotherapy and as antitrypanosomal agents, showing promise in these therapeutic areas (Shyam et al., 1990).

  • Mutagenicity Studies : Hydrazine and its derivatives have been the subject of mutagenicity studies due to their use in industries such as pharmaceuticals. Understanding their interactions with DNA and potential mutagenic effects is crucial for assessing health risks (Kimball, 1977).

  • Synthesis of Heterocyclic Compounds : Reactions involving hydrazine derivatives with α,β-unsaturated ketones lead to the synthesis of hydrogenated indazole derivatives, which have applications in medicinal chemistry (Nakhai & Bergman, 2009).

  • Environmental and Biological Toxicity : Studies on hydrazine derivatives have also focused on their biological and environmental toxicity, given their widespread industrial use and potential health hazards (Roe, 2020).

properties

IUPAC Name

(1-methylcyclohexyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(9-8)5-3-2-4-6-7/h9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYLACVORCMZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcyclohexyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.